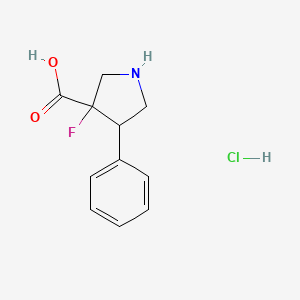
1,3-Dichloro-5-(1-fluoroethenyl)benzene
Übersicht
Beschreibung
1,3-Dichloro-5-(1-fluoroethenyl)benzene is a chemical compound with the molecular formula C8H5Cl2F . It is a derivative of benzene, which is a cyclic hydrocarbon .
Synthesis Analysis
The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented as a six-membered ring (benzene) with two chlorine atoms and one fluoroethenyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
Benzene and its derivatives, including this compound, can undergo various types of reactions. These include electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene ring . Other reactions may include addition reactions and combustion .Physical And Chemical Properties Analysis
Benzene and its derivatives are typically nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . They are immiscible with water but readily miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis and Diels–Alder Cycloaddition Reactions : The synthesis of similar compounds and their reactions under different conditions, including thermal and microwave irradiation, have been explored. This includes the study of [(2,2-Dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene and their cycloaddition reactions with various substrates (M. Sridhar et al., 2000).
Mass-analyzed-threshold-ionization (MATI) Spectroscopy : A study utilizing MATI spectroscopy investigated the ionic properties of 1,3-dichloro-2-fluoro-benzene and similar compounds, contributing to the understanding of their electronic properties (Sascha Krüger et al., 2015).
Fluorine-Containing Phenylacetylenes Preparation : Research on the preparation of fluorine-containing phenylacetylenes, including various methods and yields, provides insight into synthetic routes that could potentially involve 1,3-Dichloro-5-(1-fluoroethenyl)benzene (K. Kodaira et al., 1988).
Materials and Catalysts 4. Regioselective Synthesis of Triazoles : A method involving the synthesis of triazoles using a similar compound demonstrates the potential utility of this compound in creating specific organic structures (Huanan Hu et al., 2008).
- Efficient Catalyst for Synthesis : A study on 1,3,5-Tris(hydrogensulfato) Benzene as a catalyst could indicate the potential use of related compounds in catalytic processes, possibly including this compound (Z. Karimi-Jaberi et al., 2012).
Molecular Structure Analysis 6. Structural Studies : Detailed structural analysis of compounds like 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, which share some structural similarities with this compound, provide insights into molecular conformations and interactions (Ju Liu et al., 2012).
Wirkmechanismus
The mechanism of action for reactions involving benzene derivatives typically involves the formation of an intermediate species. In the case of electrophilic aromatic substitution, an electrophile forms a sigma-bond with the benzene ring, creating a positively charged intermediate. This intermediate then loses a proton to yield the final product .
Safety and Hazards
Benzene and its derivatives can be harmful if swallowed or inhaled, and can cause severe skin burns and eye damage . They are also combustible liquids . Therefore, it is recommended to handle these chemicals with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Eigenschaften
IUPAC Name |
1,3-dichloro-5-(1-fluoroethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEMRLWVRUWPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC(=CC(=C1)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



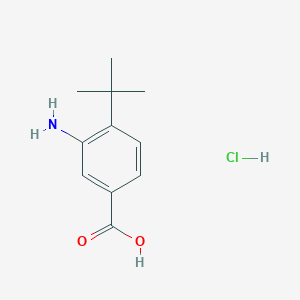
![2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1448652.png)

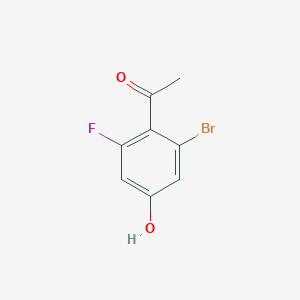
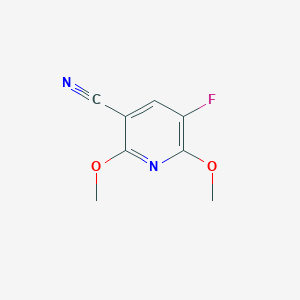
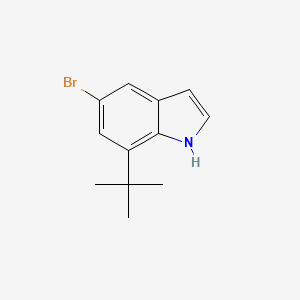
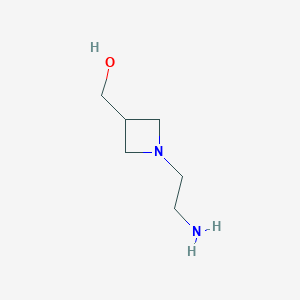


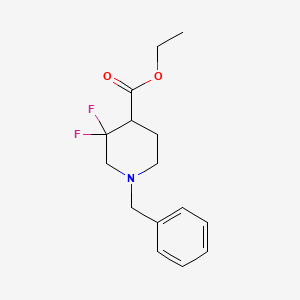
![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)

